molecular formula C13H12O2 B1194992 2,4'-Dihydroxydiphenylmethane CAS No. 2467-03-0

2,4'-Dihydroxydiphenylmethane

Cat. No. B1194992
CAS RN: 2467-03-0
M. Wt: 200.23 g/mol
InChI Key: LVLNPXCISNPHLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4'-Dihydroxydiphenylmethane derivatives involves several chemical methods, including the use of halogenated intermediates and organometallic derivatives. For instance, Bickelhaupt et al. (1976) reported the synthesis of 2,2'-dihalodiphenylmethanes and their application as precursors for hetero-anthracenes, showcasing the versatility of these compounds in synthesizing complex organic structures (Bickelhaupt et al., 1976). Additionally, palladium-mediated cyclization has been utilized to form diphenylmethane derivatives, further emphasizing the compound's synthetic flexibility (Xiaoqing Han and R. Widenhoefer, 2007).

Molecular Structure Analysis

The molecular structure of 2,4'-Dihydroxydiphenylmethane and its derivatives has been extensively studied, including X-ray diffraction and NMR spectroscopy techniques. Pitucha et al. (2009) performed both experimental and theoretical investigations to understand the structural dynamics of diphenylmethane derivatives, providing insights into their molecular configurations and potential applications (Pitucha et al., 2009).

Chemical Reactions and Properties

Diphenylmethane derivatives participate in a range of chemical reactions, highlighting their reactivity and utility in organic synthesis. The deprotonation of diindolylmethanes, for example, leads to the formation of dianionic analogs, showcasing the compound's versatility in forming complex organometallic structures (M. R. Mason et al., 2005).

Scientific Research Applications

  • Polymerization : 2,4'-Dihydroxydiphenylmethane, among other isomers, can be polymerized using peroxidase catalysts. These polymers have been noted for their high thermal stability (Uyama et al., 2002).

  • Electrophilic Substitution Reactions : Studies on the bromination of dihydroxydiphenylmethanes have provided insights into the kinetics of electrophilic substitution in these compounds, particularly in the ortho-position to the phenolic hydroxy group (Böhmer et al., 1983).

  • Spectral Properties : Quantum chemical calculations have been used to investigate the energy differences and electron transitions in bisphenol F isomers, including 2,4'-dihydroxydiphenylmethane. This research helps understand the spectroscopic properties of these compounds (Wang et al., 2016).

  • Radiolysis Studies : Research on the radiolysis of dihydroxydiphenylmethanes has contributed to understanding the formation of polymers and other products under electron bombardment (VanSickle & Redeker, 1964).

  • Chromatography and Molecular Mechanics : Studies have investigated the resolution of dihydroxydiphenylmethane isomers using chromatography and molecular mechanics, contributing to analytical chemistry and separation processes (Pizzi & Sousa, 1992).

  • Pharmacophore Identification : Pharmacophore and functional group identification in 4,4'-dihydroxydiphenylmethane has been explored using computational methods, contributing to drug design and understanding of estrogenic activity (Yılmaz et al., 2014).

  • Toxicology Studies : Research on the toxicity of bisphenol F (4,4'-dihydroxydiphenylmethane) has been conducted to assess its endocrine-mediated properties and liver toxicity, contributing to environmental health and safety assessments (Higashihara et al., 2007).

properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNPXCISNPHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044890
Record name 2-[(4-Hydroxyphenyl)methyl]phenol
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dihydroxydiphenylmethane

CAS RN

2467-03-0
Record name 2,4′-Dihydroxydiphenylmethane
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Record name 2,4'-Bisphenol F
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Record name 2,4'-Dihydroxydiphenylmethane
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Record name Phenol, 2-[(4-hydroxyphenyl)methyl]-
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Record name 2-[(4-Hydroxyphenyl)methyl]phenol
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Record name o-[(4-hydroxyphenyl)methyl]phenol
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Record name 2,4'-BISPHENOL F
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Synthesis routes and methods

Procedure details

Several methods are known in the art for the production of dihydroxydiphenylmethanes. Japanese Patent Jpn. Kokai Tokkyo Koho JP 0687775 (CA 121:57131) discloses a method for the condensation of phenol with aqueous formaldehyde using phosphotungstic acid which consists of 10:43:47 ratio of 2,2′-, 2,4′- and 4,4′-dihydroxydiphenylmethane isomers. EP 331, 172: CA 112:7160 discloses a method for reacting phenol with formaldehyde in the presence of an activated clay at 80° C. for 2 hours to give 38.8% of 4,4′-, 15.8% of 2,2′-, and 38.4% of 2,4′-dihydroxydiphenylmethane and 7.0% oligomer JP 63, 238, 632: CA 116: 75045 discloses a method for reacting phenol with formaldehyde in the presence of activated clay catalyst to give 2,2′-, 2,4′-, and 4,4′dihydroxydiphenylmethane in the ratio of 17.1: 41.4:44.5.
[Compound]
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dihydroxydiphenylmethanes
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[Compound]
Name
2,4′- and 4,4′-dihydroxydiphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
E Klarmann, JV Wowern - Journal of the American Chemical …, 1929 - ACS Publications
Introduction The introduction of aryl groups into the nucleus of resorcinol leads to compounds showing a very pronounced germicidal action. 2 It has been shown that of the three aryl …
Number of citations: 11 pubs.acs.org
RF Hunter, RA Morton, AT Carpenter - Journal of the Chemical Society …, 1950 - pubs.rsc.org
(IV-) P-.) intermediate position in agreement with the similar differences for 0-and $-methyl substitution in the cresols and xylenols. However, the substitution of a second methyl group in …
Number of citations: 20 pubs.rsc.org
GL GOERNER, RC NAMETZ - The Journal of Organic Chemistry, 1959 - ACS Publications
It is well-known that resorcinol and several of its alkyl derivatives, especially hexylresorcinol, show a remarkable improvement in germicidal action over the corresponding phenols. …
Number of citations: 2 pubs.acs.org
AT Carpenter, RF Hunter - Journal of Applied Chemistry, 1951 - Wiley Online Library
… butyl-lithium1 to 5-bromo-2 : 4‘-dihydroxydiphenylmethane (IV), obtained by condensation of … of pure 5-bromo-2 : 4’-dihydroxydiphenylmethane was obtained mp 155’ c. (Found: C, 56.0; …
Number of citations: 2 onlinelibrary.wiley.com
E Klarmann - Journal of the American Chemical Society, 1926 - ACS Publications
THE PREPARATION OF 2,4-DIHYDROXYDIPHENYLMETHANE AND OF 2,4-DIHYDROXYDIPHENYLETHANE Page 1 March, 1926 DIHYDROXYPHENYLMETHANE AND -ETHANE 791 solution was …
Number of citations: 22 pubs.acs.org
RW Martin - The Journal of Organic Chemistry, 1952 - ACS Publications
Reactions similar to (b) are common. For example, bis (hydroxybenzyl) amine or tris (hydroxybenzyl) amine react with phenols to give the corresponding dihy-droxydiphenylmethanes …
Number of citations: 9 pubs.acs.org
H Wang, YP Zhao, YJ Zhu, JY Shen - Vacuum, 2016 - Elsevier
The quantum chemical calculation method is used in this paper to study the energy difference between the highest occupied molecular orbitals and lowest unoccupied molecular …
Number of citations: 12 www.sciencedirect.com
Y Izumi, K Hisano, T Hida - Applied catalysis A: general, 1999 - Elsevier
Freely water-soluble 12-tungstophosphoric acid could be made insoluble through immobilization inside a silica matrix by means of sol–gel technique involving hydrolysis of tetraethyl …
Number of citations: 226 www.sciencedirect.com
H Uyama, N Maruichi, H Tonami… - …, 2002 - ACS Publications
Oxidative polymerization of bisphenolic monomers has been performed using peroxidase as catalyst in an aqueous organic solvent. Peroxidase induced the polymerization of an …
Number of citations: 110 pubs.acs.org
N Kamo, M Higuchi, T Yoshimatsu, Y Ohara… - Journal of wood …, 2002 - Springer
This study reexamined the kinetics of the condensation reactions of hydroxymethylphenols with the purpose of elucidating the reaction mechanisms. This report discusses experimental …
Number of citations: 14 link.springer.com

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